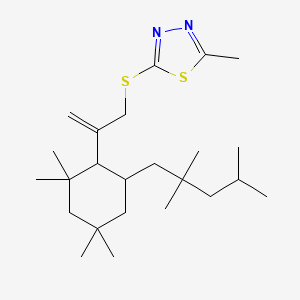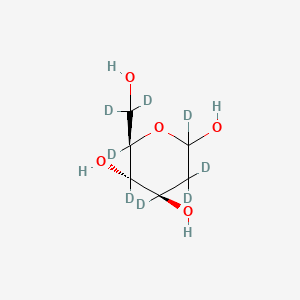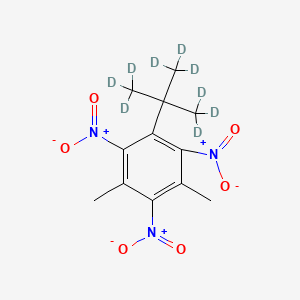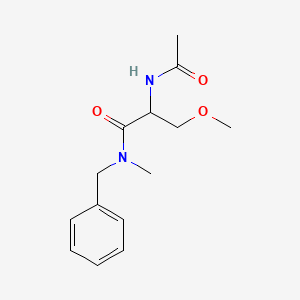
1-Methyl-4-propylpiperazine Bosutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-propylpiperazine Bosutinib is a potent second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML) and is known for its dual inhibition of Src and ABL kinases . This compound has shown significant efficacy in patients who are resistant or intolerant to prior therapies, making it a valuable option in the oncology field .
Métodos De Preparación
The synthesis of 1-Methyl-4-propylpiperazine Bosutinib involves several steps. One common method includes the reaction of 4-methylpiperazine with propyl bromide to form 1-methyl-4-propylpiperazine. This intermediate is then reacted with 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile to form the final product . Industrial production methods often involve crystallization from various solvents to achieve high purity and stability .
Análisis De Reacciones Químicas
1-Methyl-4-propylpiperazine Bosutinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1-Methyl-4-propylpiperazine Bosutinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors.
Biology: The compound is utilized in cellular studies to understand the mechanisms of kinase inhibition.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of the BCR-ABL kinase, which is responsible for the proliferation of leukemic cells. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts multiple signaling pathways, leading to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
1-Methyl-4-propylpiperazine Bosutinib is often compared with other tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib. Unlike these compounds, Bosutinib has a unique side effect profile with fewer cardiovascular and thromboembolic events . Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation inhibitor with a different side effect profile.
Dasatinib: Another second-generation inhibitor known for its broad spectrum of activity.
Propiedades
Fórmula molecular |
C34H45Cl2N7O3 |
|---|---|
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3 |
Clave InChI |
KREAHQAQNLTGOU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)






![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
